molecular formula C25H24FN3O3 B2566944 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea CAS No. 1022414-37-4

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea

Cat. No.: B2566944
CAS No.: 1022414-37-4
M. Wt: 433.483
InChI Key: NIQKJDMAJZQJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a fluorophenyl group, and a urea linkage. Its molecular formula is C26H26FN3O3, and it has a molecular weight of 447.5 g/mol .

Preparation Methods

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable phenyl isocyanate derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or xylene and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in intracellular signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar compounds include:

  • 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea
  • 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-iodophenyl)urea

Compared to these compounds, 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea is unique due to its specific fluorophenyl substitution, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQKJDMAJZQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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